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Compound of Interest

Compound Name: FGA146

Cat. No.: B12377536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for FGA146, a novel

antiviral candidate, against other relevant molecules. The data presented is intended to support

researchers in evaluating its potential as a therapeutic agent for COVID-19. FGA146 is a

synthetic peptidyl nitroalkene that functions as a reversible covalent inhibitor of the SARS-CoV-

2 main protease (Mpro), a critical enzyme for viral replication. Notably, it also demonstrates

inhibitory activity against human cathepsin L, suggesting a potential multi-targeted antiviral

effect.[1][2][3][4][5][6][7][8]

Quantitative Data Summary
The following tables summarize the key preclinical data for FGA146 and its analogues,

FGA145 and FGA147, along with comparator compounds where data is available.

Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Main Protease (Mpro)
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Compound Target Ki (μM) IC50 (μM) Notes

FGA146 Mal-Mpro 2.19[8] -

Dual inhibitor of

Mpro and

Cathepsin L[8]

pET21-Mpro 0.96[8] -

FGA145 Mpro 1-10[4][5] -
Analogue of

FGA146

FGA147 Mpro 1-10[4][5] -
Analogue of

FGA146

PF-00835231 Mpro - -

FGA146 is an

analogue of this

compound[1]

GC373 Mpro - 0.40[1]

FGA147 is an

analogue of this

compound[1]

Table 2: Antiviral Activity and Cytotoxicity in Cell-Based Assays

Compound Cell Line EC50 (μM) CC50 (μM)
Therapeutic
Index
(CC50/EC50)

FGA146 Huh-7-ACE2 0.9[1][2][3][6] >100[1][2][3][6] >111

FGA145 Huh-7-ACE2 11.7[1][2][3][6] >100[1][2][3][6] >8.5

FGA147 Huh-7-ACE2 1.9[1][2][3][6] >100[1][2][3][6] >52.6

Table 3: Cathepsin L Inhibitory Activity
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Compound Ki (μM)

FGA146 0.87[8]

FGA145 0.053[1]

FGA147 1.993[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:

Enzymatic Inhibition Assay (Mpro and Cathepsin L): The inhibitory activity of the compounds

against SARS-CoV-2 Mpro and human Cathepsin L was determined using enzymatic assays.

The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) or

the binding affinity (Ki) was measured. For Mpro, different expression vectors (Mal-Mpro and

pET21-Mpro) were used to produce the recombinant enzyme.[1][8] The assays typically involve

incubating the enzyme with a fluorescently labeled substrate in the presence of varying

concentrations of the inhibitor. The reduction in fluorescence, which corresponds to the

inhibition of substrate cleavage, is then measured to calculate the inhibitory parameters.

Cell-Based Antiviral Assay: The antiviral efficacy of the compounds was evaluated in a cell-

based assay using Huh-7-ACE2 cells infected with SARS-CoV-2.[2][3][6] The half-maximal

effective concentration (EC50), which is the concentration of the compound that inhibits 50% of

the viral replication, was determined. This is typically assessed by quantifying the viral load or

viral-induced cytopathic effect after treatment with the compounds.

Cytotoxicity Assay: The cytotoxicity of the compounds was assessed in the same cell line used

for the antiviral assay (Huh-7-ACE2) to determine the 50% cytotoxic concentration (CC50).[2]

[3][6] This assay measures the viability of the cells after exposure to different concentrations of

the compounds, often using colorimetric or fluorometric methods that quantify metabolic activity

or cell membrane integrity. The therapeutic index is then calculated as the ratio of CC50 to

EC50, providing a measure of the compound's safety window.
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Caption: FGA146 dual inhibition of viral Mpro and host Cathepsin L.
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Caption: Workflow for in vitro evaluation of FGA146.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [FGA146: A Preclinical Comparative Analysis for SARS-
CoV-2 Main Protease Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377536#fga146-preclinical-data-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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